molecular formula C18H11Cl3N4S B2369916 4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine CAS No. 957002-78-7

4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

Cat. No.: B2369916
CAS No.: 957002-78-7
M. Wt: 421.72
InChI Key: OHEDTOBARALWCK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is a complex organic compound characterized by the presence of chlorinated phenyl groups, a thiazole ring, and a pyrazole ring

Scientific Research Applications

4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine, followed by cyclization with 4-chlorophenyl hydrazine to form the pyrazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in DMF.

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is unique due to its combination of chlorinated phenyl groups, thiazole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4S/c19-12-4-1-10(2-5-12)13-8-23-25(17(13)22)18-24-16(9-26-18)11-3-6-14(20)15(21)7-11/h1-9H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEDTOBARALWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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